Cas no 68657-09-0 (3-[(E)-(2,2-dimethylhydrazinyl)methylidene]-1-(2,6-dimethylphenyl)-1-methylurea)

3-[(E)-(2,2-dimethylhydrazinyl)methylidene]-1-(2,6-dimethylphenyl)-1-methylurea structure
68657-09-0 structure
Product name:3-[(E)-(2,2-dimethylhydrazinyl)methylidene]-1-(2,6-dimethylphenyl)-1-methylurea
CAS No:68657-09-0
MF:C13H20N4O
MW:248.324102401733
CID:1730806
PubChem ID:135599708

3-[(E)-(2,2-dimethylhydrazinyl)methylidene]-1-(2,6-dimethylphenyl)-1-methylurea Chemical and Physical Properties

Names and Identifiers

    • 3-[(E)-(2,2-dimethylhydrazinyl)methylidene]-1-(2,6-dimethylphenyl)-1-methylurea
    • N'-[(Dimethylamino)(imino)methyl]-N-(2,6-dimethylphenyl)-N-methylurea
    • Urea, N'-((dimethylamino)iminomethyl)-N-(2,6-dimethylphenyl)-N-methyl-
    • Urea, 3-dimethylamidino-1-methyl-1-(2,6-xylyl)-
    • BRN 2133511
    • N'-((Dimethylamino)iminomethyl)-N-(2,6-dimethylphenyl)-N-methylurea
    • 3-Dimethylamidino-1-methyl-1-(2,6-xylyl)-urea
    • 68657-09-0
    • Inchi: InChI=1S/C13H20N4O/c1-10-7-6-8-11(2)12(10)17(5)13(18)14-9-15-16(3)4/h6-9H,1-5H3,(H,14,15,18)
    • InChI Key: NXMAPRMMNGDZMM-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=CC=C1)C)N(C)C(=O)NC=NN(C)C

Computed Properties

  • Exact Mass: 248.163711
  • Monoisotopic Mass: 248.163711
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.9
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.046
  • Boiling Point: 343.675°C at 760 mmHg
  • Flash Point: 161.649°C
  • Refractive Index: 1.535

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